molecular formula C12H18N4O4 B2763183 2,5-Diethoxyterephthalohydrazide CAS No. 1136292-71-1

2,5-Diethoxyterephthalohydrazide

Cat. No.: B2763183
CAS No.: 1136292-71-1
M. Wt: 282.3
InChI Key: XSSPHNOJIAIZCR-UHFFFAOYSA-N
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Description

2,5-Diethoxyterephthalohydrazide is an organic compound with the molecular formula C₁₂H₁₈N₄O₄. It is a para-diethoxybenzene substituted with two carbohydrazide groups at the 1- and 4-positions. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Mechanism of Action

Target of Action

2,5-Diethoxyterephthalohydrazide is a compound that is primarily used as a linker in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers that are constructed from molecular building blocks using diverse linkage chemistries . The primary targets of this compound are these molecular building blocks, which it helps to connect and form the desired COF structure .

Mode of Action

The compound interacts with its targets through a process known as condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water . In the case of this compound, it forms a bond with the molecular building blocks of COFs, linking them together to form the desired framework .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of COFs . The compound plays a crucial role in these pathways by acting as a linker, enabling the formation of the COF structure . The downstream effects of this include the creation of a material with high porosity and structural regularity, which can be used in various applications such as gas adsorption and separation, catalysis, sensing, optoelectronics, and energy storage .

Pharmacokinetics

It’s worth noting that the compound is usually stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the formation of COFs . The compound enables the creation of these frameworks, which have a range of useful properties including high porosity, structural regularity, and modular functionality . These properties make COFs suitable for a variety of applications, from gas storage and separation to catalysis and optoelectronics .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of inert gases . The compound is typically stored under inert gas at low temperatures to maintain its stability . Additionally, the reaction conditions under which the compound is used to synthesize COFs can also influence its efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethoxyterephthalohydrazide can be synthesized by reacting terephthalic hydrazide with ethanol under an inert atmosphere to prevent moisture and oxygen interference . The reaction typically requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxyterephthalohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2,5-diethoxybenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSPHNOJIAIZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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